DI-2-Propynylamine, N-nitroso- DI-2-Propynylamine, N-nitroso-
Brand Name: Vulcanchem
CAS No.: 26457-81-8
VCID: VC19675107
InChI: InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2
SMILES:
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

DI-2-Propynylamine, N-nitroso-

CAS No.: 26457-81-8

Cat. No.: VC19675107

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

DI-2-Propynylamine, N-nitroso- - 26457-81-8

Specification

CAS No. 26457-81-8
Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name N,N-bis(prop-2-ynyl)nitrous amide
Standard InChI InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2
Standard InChI Key DGPMVVLTZSLVPR-UHFFFAOYSA-N
Canonical SMILES C#CCN(CC#C)N=O

Introduction

Structural Characteristics and Nomenclature

The molecular structure of N-nitroso-di(prop-2-yn-1-yl)amine (C6_6H7_7N2_2O) features a central nitrogen atom bonded to two propargyl groups and one nitroso group. The propargyl substituents introduce significant electronic and steric effects due to the electron-withdrawing nature of the alkyne triple bonds and the linear geometry of the sp-hybridized carbons. This configuration contrasts with saturated alkyl nitrosamines like N-nitrosodi-n-propylamine (NDPA), where flexible alkyl chains dominate the molecular topology .

The nitroso group adopts a planar geometry, with resonance stabilization between the N=O double bond and the adjacent nitrogen lone pair (Figure 1). Protonation under acidic conditions generates a nitrosaminium ion (R2_2N+^+=N-O^-), which is highly reactive toward nucleophiles and photolytic degradation .

Synthetic Pathways and Reactivity

Nitrosation of Di-2-Propynylamine

The synthesis of N-nitroso-di(prop-2-yn-1-yl)amine likely follows the general nitrosation mechanism for secondary amines. In acidic media (e.g., HCl), nitrous acid (HNO2_2) reacts with di-2-propynylamine to form the nitroso derivative via electrophilic substitution (Scheme 1) :

(HC≡C-CH2)2NH+HNO2H+(HC≡C-CH2)2N-NO+H2O\text{(HC≡C-CH}_2\text{)}_2\text{NH} + \text{HNO}_2 \xrightarrow{\text{H}^+} \text{(HC≡C-CH}_2\text{)}_2\text{N-NO} + \text{H}_2\text{O}

The reaction rate is influenced by the amine’s basicity, steric hindrance, and the electronic effects of the propargyl groups. Propargyl substituents, being strongly electron-withdrawing, may reduce the nucleophilicity of the amine nitrogen, potentially slowing nitrosation compared to alkylamines .

Alternative Formation Pathways

Nitrosamine formation can also occur under environmental or industrial conditions:

  • Chloramination: Propargylamines exposed to chloramine disinfectants (e.g., in wastewater) may undergo oxidation to nitrosamines via hydrazine intermediates .

  • Thermal Degradation: High-temperature processing of propargyl-containing polymers or resins could generate nitrosamines if nitrite contaminants are present .

Physicochemical Properties

While experimental data for N-nitroso-di(prop-2-yn-1-yl)amine are scarce, extrapolations from analogous compounds suggest the following properties:

PropertyEstimated Value/BehaviorBasis in Analogous Nitrosamines
Physical StateLiquid (room temperature)Low molecular weight (137.14 g/mol)
Boiling Point~100–120°C (40 mmHg)Similar to NDPA
Water SolubilityModerate (1–10 g/L)Alkyne hydrophobicity vs. nitroso polarity
UV-Vis Absorptionλ<sub>max</sub> ~230–250 nmπ→π* transitions in nitroso group
StabilityPhotolabile; decomposes in UVCommon nitrosamine trait

The propargyl groups likely enhance reactivity toward polymerization or cyclization under acidic or basic conditions, complicating isolation and storage.

Toxicological Profile

Acute and Chronic Toxicity

No direct studies on N-nitroso-di(prop-2-yn-1-yl)amine exist, but nitrosamines universally exhibit carcinogenicity via metabolic activation to alkylating agents. Key extrapolations include:

  • Metabolic Activation: Hepatic cytochrome P450 enzymes (e.g., CYP2E1) oxidize the α-carbon adjacent to the nitroso group, generating reactive diazonium ions that alkylate DNA . Propargyl groups may accelerate this process due to their ability to form stable carbocations.

  • Organotropism: Likely hepatotoxic and carcinogenic to the liver, similar to NDPA . Animal studies on NDPA report hepatocellular necrosis at doses ≥10 mg/kg/day .

Genotoxicity and Mutagenicity

Nitrosamines are potent mutagens, causing base-pair substitutions (e.g., G→A transitions) via N-alkylguanine adducts. The propargyl moiety’s electron-deficient sp-hybridized carbons may exacerbate DNA cross-linking .

Environmental Fate and Degradation

Abiotic Degradation

  • Photolysis: UV irradiation cleaves the N–NO bond, yielding propargyl radicals and nitric oxide (- NO) . Secondary reactions with oxygen generate peroxynitrite (ONOO^-), a potent oxidant .

  • Hydrolysis: Stable in neutral water but may denitrosate under strongly acidic or alkaline conditions .

Biodegradation

Microbial degradation pathways are poorly characterized but likely involve N-demethylase-like enzymes that hydrolyze the nitroso group. The propargyl substituents may resist microbial oxidation due to their triple bonds.

Research Applications and Knowledge Gaps

Current research focuses on:

  • Synthetic Methodology: Optimizing nitrosation conditions for propargylamines.

  • Toxicokinetics: Elucidating metabolic pathways using in vitro liver microsomes.

  • Environmental Impact: Assessing persistence in water systems and potential for disinfection byproduct formation.

Critical knowledge gaps include acute toxicity thresholds, in vivo carcinogenicity data, and degradation kinetics in soil.

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